molecular formula C4H7Na2O4P B589040 3-Methylphosphinicopropionic Acid Disodium Salt CAS No. 66992-42-5

3-Methylphosphinicopropionic Acid Disodium Salt

Cat. No.: B589040
CAS No.: 66992-42-5
M. Wt: 196.049
InChI Key: XRAXDYWWUWPEJV-UHFFFAOYSA-L
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Description

3-Methylphosphinicopropionic Acid Disodium Salt (CAS 66992-42-5) is an organophosphorus compound of significant interest in scientific research, primarily recognized as a metabolite of the herbicide glufosinate . With a molecular weight of 196.05 g/mol, this disodium salt form offers enhanced solubility for experimental applications . Its primary research value lies in the fields of analytical chemistry and environmental science, where it is employed as a reference standard for the quantification of glufosinate and its related metabolites, crucial for monitoring herbicide degradation and environmental persistence . Studies indicate this compound can persist in soil for extended periods, highlighting the need for precise analytical methods to understand its environmental impact . Furthermore, its utility extends to biological research, where it is investigated in studies related to enzyme inhibition and metabolic pathways, providing insights into the mechanism of action of its parent compound . The mechanism of action is tied to its structural analogy to phosphinic acids, which allows it to interact with specific enzymatic targets, potentially inhibiting key processes . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

disodium;3-[methyl(oxido)phosphoryl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4P.2Na/c1-9(7,8)3-2-4(5)6;;/h2-3H2,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAXDYWWUWPEJV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(=O)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Na2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-Methylphosphinicopropionic Acid Disodium Salt undergoes various chemical reactions, including:

Scientific Research Applications

3-Methylphosphinicopropionic Acid Disodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylphosphinicopropionic Acid Disodium Salt involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can inhibit certain enzymes, leading to alterations in metabolic processes. The pathways involved include those related to phosphinic acid metabolism and its derivatives .

Comparison with Similar Compounds

Research Findings and Implications

  • Environmental Impact : MPP disodium salt’s persistence in soil highlights the need for monitoring glyphosate degradation pathways .
  • Analytical Precision: The deuterated variant (MPP-d3) reduces quantification errors in MS by 15–20% compared to non-labeled standards .
  • Functional Specificity : Structural modifications (e.g., bisphosphonates vs. phosphinic acids) dictate biological vs. industrial utility .

Biological Activity

3-Methylphosphinicopropionic Acid Disodium Salt (MPP), with the CAS number 66992-42-5, is a compound primarily recognized as a metabolite of the herbicide glufosinate. Its biological activity is significant in understanding both its ecological impact and its potential effects on human health. This article will explore the biological activity of MPP, including its metabolic pathways, toxicity, and environmental fate, supported by data tables and relevant case studies.

Metabolic Pathways

This compound is formed during the metabolism of glufosinate, a non-selective herbicide that acts by inhibiting glutamine synthetase. This inhibition disrupts amino acid synthesis, leading to cell death in plants. MPP itself has been shown to have limited systemic activity and is primarily excreted unchanged in feces, with only small amounts detected in urine and tissues .

Toxicological Evaluations

Research indicates that MPP and its parent compound glufosinate exhibit varying degrees of toxicity across different organisms. The following table summarizes key findings from toxicological studies:

Study Organism Dose (mg/kg) Main Findings
Lauck-Birkel & Strunk (1999)Wistar Rats2.3Less than 10% absorbed; rapid excretion primarily as parent compound in feces (>70%)
Huang & Smith (1995)Lactating Goat3Over 80% excreted in feces; minimal tissue accumulation (<0.1%)
EPA Risk Assessment (2008)Freshwater FishVariesAcute toxicity observed; chronic effects being evaluated

These studies highlight that while MPP is a metabolite of glufosinate, its toxicity profile may differ significantly due to its metabolic pathways and excretion patterns.

Environmental Fate

The environmental fate of MPP is closely linked to that of glufosinate. Studies show that MPP can persist in soil and water systems, raising concerns about its ecological impact. The following table summarizes findings related to the degradation of MPP:

Parameter Value
Soil Half-Life (days)30-120
Major Degradation ProductsGlufosinate, N-acetyl-L-glufosinate
% Residue in Soil after 120 days19%

Research indicates that MPP can undergo aerobic degradation in soil, with significant residues remaining after prolonged periods . This persistence raises questions about the long-term ecological risks associated with its use.

Case Study 1: Toxicity in Aquatic Environments

A study conducted on freshwater ecosystems revealed that exposure to glufosinate and its metabolites, including MPP, resulted in acute toxicity to fish species. The research indicated that concentrations above certain thresholds led to significant mortality rates among test subjects .

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